molecular formula C4H2F3N B041089 4,4,4-Trifluorocrotononitrile CAS No. 406-86-0

4,4,4-Trifluorocrotononitrile

Cat. No. B041089
CAS RN: 406-86-0
M. Wt: 121.06 g/mol
InChI Key: LHWSEFCIRYVTLZ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluorocrotononitrile is a compound of interest in the field of organic chemistry, particularly due to its trifluoromethylated stereogenic centers and potential applications in various chemical reactions.

Synthesis Analysis

The synthesis of 4,4,4-Trifluorocrotononitrile has been explored in several studies. Shibatomi et al. (2012) describe a practical synthesis of 4,4,4-trifluorocrotonaldehyde, a precursor to 4,4,4-Trifluorocrotononitrile, through organocatalytic 1,4-additions (Shibatomi et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as trifluoroacrylonitrile, has been determined by X-ray crystal structure analysis, providing insights into bond lengths and molecular geometries (Buschmann et al., 2000).

Chemical Reactions and Properties

Various chemical reactions involving trifluoromethylated compounds have been studied. For example, the electrochemical trifluoromethylation of acrylonitrile and crotonitrile has been explored (Dmowski et al., 1997). Additionally, organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates has been achieved with high yields and enantioselectivities (Dong et al., 2011).

Physical Properties Analysis

The physical properties of compounds containing trifluoromethyl groups have been extensively studied. Jin et al. (2008) reported on the physical properties of ionic liquids containing trifluoromethylsulfonyl groups, providing valuable information on phase-transition temperatures, densities, and other key properties (Jin et al., 2008).

Chemical Properties Analysis

The chemical properties of 4,4,4-Trifluorocrotononitrile and related compounds have been the subject of various studies. For instance, Umemoto et al. (2007) investigated the synthesis and properties of CF3 oxonium salts, providing insights into the reactivity and stability of trifluoromethyl groups (Umemoto et al., 2007).

Scientific Research Applications

  • It has been used in the preparation of enantioenriched thiochroman-4-one and the key intermediate of a potent inhibitor of MMP-3 (Dong, Fang, & Wang, 2011).

  • This compound can be utilized for the microwave-assisted synthesis of fused heterocycles incorporating a trifluoromethyl group, demonstrating its usefulness in synthesizing complex molecular structures (Shaaban, 2008).

  • It's also used for the direct synthesis of various trifluoromethylated dihydrochalcones, aryl vinyl ketones, and indanones, which possess significant biological and therapeutic activities (Prakash et al., 2012).

  • 4,4,4-Trifluorocrotonaldehyde, derived from 4,4,4-Trifluorocrotononitrile, is a versatile precursor for enantioselective formation of trifluoromethylated stereogenic centers and can be converted into MAO-A inhibitor befloxatone (Shibatomi, Narayama, Abe, & Iwasa, 2012).

  • Ethyl 4,4,4-trifluorocrotonate, another derivative, is used in adding thiols to give 3-thiolation products, highlighting its reactivity and usefulness in synthetic chemistry (Karimova, Glazkov, Ignatenko, & Kolomiets, 2003).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, may cause respiratory irritation, and is fatal if inhaled. It is toxic if swallowed or in contact with skin .

properties

IUPAC Name

(E)-4,4,4-trifluorobut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3N/c5-4(6,7)2-1-3-8/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWSEFCIRYVTLZ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(F)(F)F)\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420768
Record name 4,4,4-trifluorocrotononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluorocrotononitrile

CAS RN

406-86-0
Record name 4,4,4-trifluorocrotononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-Trifluorocrotonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trifluorocrotononitrile
Reactant of Route 2
Reactant of Route 2
4,4,4-Trifluorocrotononitrile
Reactant of Route 3
4,4,4-Trifluorocrotononitrile
Reactant of Route 4
4,4,4-Trifluorocrotononitrile
Reactant of Route 5
4,4,4-Trifluorocrotononitrile
Reactant of Route 6
4,4,4-Trifluorocrotononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.